Cas no 1015682-09-3 (4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)

4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide 化学的及び物理的性質
名前と識別子
-
- Z275037104
- 1015682-09-3
- AKOS001416709
- 4-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6-(METHYLSULFANYL)-2-(THIOPHEN-2-YL)PYRIMIDINE-5-CARBOXAMIDE
- EN300-26615605
- 4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide
-
- インチ: 1S/C15H14N4OS3/c1-8-7-23-15(16-8)19-13(20)11-9(2)17-12(18-14(11)21-3)10-5-4-6-22-10/h4-7H,1-3H3,(H,16,19,20)
- InChIKey: BBXSDZUILVQSTL-UHFFFAOYSA-N
- ほほえんだ: C1(C2SC=CC=2)=NC(SC)=C(C(NC2=NC(C)=CS2)=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 362.03297460g/mol
- どういたいしつりょう: 362.03297460g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 150Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 4.62±0.70(Predicted)
4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26615605-0.05g |
4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide |
1015682-09-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamideに関する追加情報
4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide: A Comprehensive Overview
The compound with CAS No. 1015682-09-3, known as 4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule incorporates several functional groups, including a thiazole ring, a thiophene moiety, and a pyrimidine core, making it a unique candidate for drug development.
Recent studies have highlighted the importance of pyrimidine derivatives in targeting various therapeutic areas, such as cancer, inflammation, and infectious diseases. The presence of the methylthio group in this compound suggests potential sulfur-based bioactivity, which is often associated with anti-inflammatory and antioxidant properties. Additionally, the 4-methyl substitution on the thiazole ring may enhance the molecule's stability and bioavailability, making it more suitable for pharmacological applications.
The synthesis of 4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the thiophene and thiazole moieties efficiently. These methods not only improve the yield but also ensure high purity, which is critical for downstream biological testing.
One of the most promising aspects of this compound is its ability to modulate key cellular pathways involved in disease progression. For instance, preliminary in vitro studies have demonstrated its potential as an inhibitor of kinase enzymes, which are often overexpressed in cancer cells. The methylthio group has been shown to interact with the active site of these enzymes, leading to a reduction in their catalytic activity. Furthermore, the pyrimidine core provides a rigid framework that enhances molecular recognition and binding affinity.
In terms of pharmacokinetics, this compound exhibits favorable properties that make it an attractive candidate for drug delivery. Its lipophilic nature allows for efficient absorption across biological membranes, while its moderate solubility ensures proper distribution within the body. Preclinical studies have also indicated that this compound has low toxicity profiles at therapeutic concentrations, which is a critical factor for its potential clinical application.
The integration of multiple heterocyclic rings in this molecule's structure contributes to its unique electronic properties and reactivity. The thiazole ring, for example, is known for its ability to act as both an electron donor and acceptor, depending on the chemical environment. This dual functionality can be exploited to design molecules with enhanced selectivity and potency. Similarly, the thiophene moiety introduces additional conjugation pathways that can influence the molecule's overall electronic behavior.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with various protein targets, such as G-protein coupled receptors (GPCRs) and nuclear receptors. The results suggest that this compound has a high propensity to bind to these targets with high affinity, further supporting its potential as a lead compound in drug discovery.
In conclusion, 4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for further development in therapeutic applications. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is expected to play a pivotal role in shaping future drug discovery efforts.
1015682-09-3 (4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide) 関連製品
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